molecular formula C12H20BNO4S B11844731 (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid

Cat. No.: B11844731
M. Wt: 285.17 g/mol
InChI Key: RHYMWEFBJFHCGY-UHFFFAOYSA-N
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Description

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with dipropylsulfamoyl chloride to form the intermediate 4-(N,N-dipropylsulfamoyl)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Scientific Research Applications

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors and functional materials .

Properties

Molecular Formula

C12H20BNO4S

Molecular Weight

285.17 g/mol

IUPAC Name

[4-(dipropylsulfamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H20BNO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3

InChI Key

RHYMWEFBJFHCGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CCC)CCC)(O)O

Origin of Product

United States

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